Pentadecane-2,5,8-trione
Description
Structure
3D Structure
Properties
CAS No. |
62619-73-2 |
|---|---|
Molecular Formula |
C15H26O3 |
Molecular Weight |
254.36 g/mol |
IUPAC Name |
pentadecane-2,5,8-trione |
InChI |
InChI=1S/C15H26O3/c1-3-4-5-6-7-8-14(17)11-12-15(18)10-9-13(2)16/h3-12H2,1-2H3 |
InChI Key |
MXDLMXHIWXHEFX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)CCC(=O)CCC(=O)C |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for Pentadecane 2,5,8 Trione
Retrosynthetic Analysis of Pentadecane-2,5,8-trione
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgyoutube.com For this compound, the primary disconnections would logically occur at the carbon-carbon bonds adjacent to the carbonyl groups. This approach simplifies the complex target into more manageable synthetic precursors.
A plausible retrosynthetic strategy for this compound (I) would involve disconnections that break the molecule down into smaller, functionalized fragments. Key bond disconnections (C-C bonds alpha to the carbonyls) could lead to synthons representing various alkyl ketones and other functionalized intermediates. For instance, disconnection at the C3-C4 and C6-C7 bonds could suggest a synthesis involving the coupling of a heptanoyl derivative with a functionalized octanone precursor. Another approach might involve the sequential oxidation of a pre-existing fifteen-carbon backbone.
| Target Molecule | Key Disconnections | Potential Precursors |
| This compound | C-C bonds adjacent to carbonyls | Heptanoyl derivatives, functionalized octanones, long-chain alkanes |
The analysis must also consider the potential for functional group interconversions (FGI), where one functional group is transformed into another to facilitate a key synthetic step. youtube.comdeanfrancispress.com For example, a precursor alcohol could be oxidized to form one of the ketone functionalities at a late stage in the synthesis. savemyexams.com
Proposed Synthetic Pathways for Aliphatic Triones
The construction of aliphatic triones like this compound can be approached through several synthetic paradigms, each with its own advantages and challenges.
Traditional multi-step synthesis offers a reliable, albeit often lengthy, route to complex molecules. savemyexams.com A hypothetical multi-step synthesis of this compound could commence from a long-chain alkane, such as pentadecane (B166386). nih.gov This would involve a series of selective oxidation reactions. However, achieving regioselectivity for the introduction of three carbonyl groups at positions 2, 5, and 8 on a flexible aliphatic chain is a significant hurdle.
The selective introduction of carbonyl groups into an unactivated aliphatic chain is a formidable challenge in organic synthesis. acs.org Standard oxidation methods often lack the required regioselectivity. Modern synthetic methods that could be adapted for this purpose include:
Directed C-H Oxidation: Utilizing directing groups to guide a catalyst to a specific C-H bond for oxidation. While powerful, this would require the synthesis of a bespoke substrate with a directing group positioned to favor oxidation at the desired carbons.
Radical-Mediated Reactions: The generation of carbon-centered radicals followed by trapping with an oxygen source can lead to carbonyl formation. nih.gov Achieving the desired regioselectivity would depend on the method of radical generation and the inherent reactivity of the C-H bonds in the pentadecane backbone.
Domino and multicomponent reactions offer an elegant and efficient approach to the synthesis of complex molecules by forming multiple bonds in a single operation. researchgate.net The synthesis of polyketones, polymers containing repeating ketone units, has been achieved through such strategies. ethernet.edu.etmdpi.com While directly forming this compound in a single step via a multicomponent reaction is unlikely, the principles can be applied to construct the core structure. For instance, a reaction involving the coupling of three or more simple building blocks could rapidly assemble the fifteen-carbon chain with pre-installed or easily convertible functional groups at the 2, 5, and 8 positions.
Catalytic Systems in Trione (B1666649) Synthesis
Catalysis plays a pivotal role in modern organic synthesis, enabling reactions that would otherwise be inefficient or impossible. pharmtech.com The synthesis of triones can benefit from various catalytic systems.
| Catalyst Type | Application in Trione Synthesis | Example |
| Transition Metal Catalysts | C-H activation/oxidation, cross-coupling reactions | Palladium, Rhodium, Ruthenium complexes pharmtech.comwikipedia.org |
| Biocatalysts (Enzymes) | Selective oxidation of alkanes | P450 monooxygenases |
| Organocatalysts | Aldol (B89426) and Michael reactions for chain construction | Proline and its derivatives |
Transition metal catalysts are particularly versatile. Palladium catalysts, for example, are widely used in cross-coupling reactions to form C-C bonds, which could be employed in a convergent synthesis of the trione. wikipedia.org Ruthenium and rhodium complexes are known to catalyze C-H activation and oxidation reactions. pharmtech.com
Stereochemical Control in Aliphatic Trione Synthesis
While this compound itself is achiral, the principles of stereochemical control are crucial if chiral centers were to be introduced into the aliphatic backbone. nih.gov Asymmetric synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule. nih.gov In the context of aliphatic trione synthesis, this could involve:
Chiral Catalysts: The use of a chiral catalyst to control the stereochemical outcome of a key bond-forming or functionalization reaction. nih.gov
Chiral Auxiliaries: The temporary incorporation of a chiral group into one of the starting materials to direct the stereochemistry of a reaction. The auxiliary is then removed in a subsequent step.
Substrate Control: Utilizing existing stereocenters within a starting material to influence the stereochemistry of newly formed stereocenters.
For instance, if a methyl group were to be introduced at the C-3 position, creating a chiral center, an enantioselective aldol reaction could be employed to set the desired stereochemistry. nih.gov The development of methodologies that allow for such precise control is a major focus of contemporary organic synthesis research. researchgate.net
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy of Aliphatic Triones
NMR spectroscopy is a powerful tool for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei. For Pentadecane-2,5,8-trione, ¹H and ¹³C NMR, along with two-dimensional (2D) techniques, provide a comprehensive picture of the proton and carbon environments throughout the aliphatic chain.
¹H NMR Chemical Shift Analysis of Ketone and Alkane Protons
In the ¹H NMR spectrum of this compound, proton signals are distinguished based on their proximity to the three electron-withdrawing carbonyl groups.
Ketone Protons (α-protons) : Protons on carbons adjacent (in the α-position) to a carbonyl group are deshielded and thus resonate at a lower field compared to typical alkane protons. For aliphatic ketones, these α-protons typically appear in the range of 2.0–2.5 ppm. libretexts.org In this compound, the protons at positions C1, C3, C4, C6, C7, and C9 would fall into this category. The terminal methyl protons (C1) would likely appear as a singlet around 2.1 ppm, while the various methylene (B1212753) protons (C3, C4, C6, C7, C9) would present as complex multiplets within this range due to coupling with neighboring protons.
Alkane Protons : Protons on carbons that are more distant from the carbonyl groups (β, γ, and further) experience a magnetic environment similar to that of a standard alkane. Primary alkyl protons (—CH₃) are typically found in the 0.7–1.3 ppm range, while secondary alkyl protons (—CH₂—) appear between 1.2–1.6 ppm. libretexts.org The long heptyl chain (C10 to C15) in this compound would produce signals in this upfield region. The terminal methyl group at C15 is expected to be a triplet around 0.9 ppm, with the remaining methylene groups of the chain appearing as a broad, overlapping multiplet between approximately 1.2 and 1.6 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Position | Type | Expected Chemical Shift (ppm) |
|---|---|---|
| H1 (CH₃) | α to C2=O | ~2.1 |
| H3 (CH₂) | α to C2=O | 2.2–2.5 |
| H4 (CH₂) | α to C5=O | 2.2–2.5 |
| H6 (CH₂) | α to C5=O | 2.2–2.5 |
| H7 (CH₂) | α to C8=O | 2.2–2.5 |
| H9 (CH₂) | α to C8=O | 2.2–2.5 |
| H10-H14 (CH₂) | Aliphatic Chain | 1.2–1.6 |
| H15 (CH₃) | Aliphatic Chain | 0.7–1.3 |
¹³C NMR Chemical Shift Analysis of Carbonyl and Alkane Carbons
The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. The chemical shifts are highly dependent on the carbon's hybridization and electronic environment.
Carbonyl Carbons : The carbons of the ketone functional groups are sp²-hybridized and double-bonded to an electronegative oxygen atom, causing them to be significantly deshielded. In aliphatic ketones, the carbonyl carbon signal is characteristically found in the far downfield region of the spectrum, typically between 205–220 ppm. chemguide.co.uklibretexts.org Therefore, this compound is expected to show three distinct signals in this region for C2, C5, and C8.
Alkane Carbons : The chemical shifts of the sp³-hybridized carbons in the aliphatic chain are influenced by their proximity to the carbonyl groups. Carbons α to a ketone are deshielded and typically appear in the 30–50 ppm range. chemguide.co.uk Carbons further away from the electron-withdrawing influence of the carbonyls will resonate at higher fields (lower ppm values), with typical aliphatic —CH₂— groups appearing between 16–35 ppm and terminal —CH₃ groups at 10–15 ppm. libretexts.org The influence of the electronegative oxygen diminishes with distance. libretexts.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Position | Type | Expected Chemical Shift (ppm) |
|---|---|---|
| C2, C5, C8 | Carbonyl (C=O) | 205–220 |
| C1, C3, C4, C6, C7, C9 | α to C=O | 30–50 |
| C10-C14 | Aliphatic Chain | 20–35 |
| C15 | Terminal Methyl | 10–15 |
2D NMR Techniques for Connectivity and Proximity (e.g., COSY, HSQC, HMBC)
For a molecule with multiple, similar chemical environments like this compound, 1D NMR spectra can be complex. 2D NMR experiments are crucial for unambiguously assigning signals and confirming the molecular structure. acs.org
COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons (³J-coupling). sdsu.edu In a COSY spectrum of this compound, cross-peaks would appear between the protons of C3 and C4, C6 and C7, and along the entire C9-C15 alkyl chain. This allows for the mapping of proton-proton connectivity through the carbon skeleton, confirming the sequence of the methylene groups between the carbonyl functions.
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates protons with the carbons to which they are directly attached (¹J-coupling). sdsu.edu Each cross-peak in an HSQC spectrum links a specific proton signal on one axis to its corresponding carbon signal on the other. This technique would definitively link the proton assignments from the ¹H NMR spectrum to the carbon assignments from the ¹³C NMR spectrum, for instance, confirming which proton signal at ~2.4 ppm corresponds to which α-carbon at ~35 ppm.
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds (²J and ³J-coupling). sdsu.edu HMBC is particularly valuable for identifying quaternary carbons and for piecing together molecular fragments. For this compound, HMBC would show correlations between the α-protons (e.g., on C1, C3, C4) and the carbonyl carbons (C2, C5). For example, the methyl protons at C1 would show a cross-peak to the carbonyl carbon at C2, and the methylene protons at C4 would show correlations to the carbonyl carbon at C5, thus confirming the precise locations of the ketone groups within the aliphatic chain.
Infrared (IR) Spectroscopy of Carbonyl Vibrational Modes
Infrared (IR) spectroscopy is used to identify functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
Analysis of C=O Stretching Frequencies in Aliphatic Triones
The most prominent feature in the IR spectrum of any ketone is the strong absorption band corresponding to the C=O stretching vibration. libretexts.org For saturated, open-chain (aliphatic) ketones, this peak is characteristically sharp and intense, appearing around 1715 cm⁻¹. orgchemboulder.comlibretexts.org In this compound, the three ketone groups are electronically isolated from each other by methylene bridges. As a result, they are expected to vibrate at similar frequencies, likely leading to a single, possibly broadened, and very strong absorption band around 1715 cm⁻¹. The high intensity of this band is due to the large change in dipole moment that occurs during the stretching of the highly polar C=O bond. spectroscopyonline.com
Table 3: Characteristic IR Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| C=O Stretch | Aliphatic Ketone | ~1715 | Strong, Sharp |
| C-H Stretch | Alkane (sp³) | 2850–3000 | Medium-Strong |
| C-H Bend | Methylene/Methyl | ~1375, ~1465 | Variable |
Impact of Molecular Environment on IR Signatures
The exact frequency of the C=O stretching vibration is sensitive to its molecular environment. libretexts.org Several factors can shift this absorption from its typical position:
Conjugation : If a carbonyl group is conjugated with a C=C double bond or an aromatic ring, electron delocalization weakens the C=O bond, lowering its stretching frequency to the 1666–1685 cm⁻¹ range. orgchemboulder.compg.edu.pl
Ring Strain : Placing a carbonyl group within a small ring (e.g., cyclopentanone (B42830) or cyclobutanone) increases the bond angle strain, which in turn strengthens the C=O bond and increases the stretching frequency to values above 1750 cm⁻¹. pg.edu.pl
Inductive Effects : Electron-withdrawing groups attached to the carbonyl carbon can increase the C=O bond strength and shift the absorption to a higher frequency. jove.com
In the case of this compound, the molecule is a saturated, acyclic (non-cyclic) ketone. Therefore, effects from conjugation and ring strain are absent. The electronic environment of each of the three carbonyl groups is that of a simple dialkyl ketone, which is why their C=O stretching frequency is expected to fall squarely within the standard range for aliphatic ketones.
Mass Spectrometry (MS) for Molecular and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of a compound. For this compound, analysis by electron ionization mass spectrometry (EI-MS) is expected to yield distinct molecular ion and fragment ion peaks.
The molecular formula for this compound is C₁₅H₂₆O₃, corresponding to a monoisotopic mass of approximately 254.1882 amu. In a typical mass spectrum, this would be observed as the molecular ion peak (M⁺).
The presence of isotopes, particularly ¹³C, results in an isotopic pattern. The M+1 peak, which arises from the presence of a single ¹³C atom in a molecule, is a key feature. Its intensity relative to the molecular ion peak can help confirm the number of carbon atoms in the compound. Given the 1.1% natural abundance of ¹³C, a molecule with 15 carbon atoms is expected to have an M+1 peak with a relative intensity of approximately 16.5% of the M⁺ peak.
Table 1: Predicted Isotopic Distribution for the Molecular Ion of this compound (C₁₅H₂₆O₃)
| Ion | m/z (approx.) | Relative Intensity (%) | Basis of Isotope |
| M⁺ | 254.19 | 100 | ¹²C₁₅, ¹H₂₆, ¹⁶O₃ |
| M+1 | 255.19 | 16.96 | Primarily ¹³C₁, ¹²C₁₄ |
| M+2 | 256.19 | 2.05 | Primarily ¹³C₂, ¹²C₁₃ or ¹⁸O₁ |
This interactive table outlines the expected mass-to-charge ratios and relative intensities for the primary isotopic peaks of the molecular ion.
The molecular ions generated during EI-MS are often energetically unstable and undergo fragmentation, providing valuable structural information. chemguide.co.uk For a tri-ketone like this compound, the primary fragmentation pathways are α-cleavage and the McLafferty rearrangement. libretexts.orgyoutube.com
α-Cleavage: This process involves the cleavage of a carbon-carbon bond adjacent to a carbonyl group. libretexts.orgaaup.edu This is a dominant fragmentation mechanism for ketones as it results in the formation of a stable, resonance-stabilized acylium ion. This compound has multiple sites where α-cleavage can occur, leading to a series of characteristic fragment ions.
McLafferty Rearrangement: This is a rearrangement reaction that occurs in molecules containing a keto-group and a transferable γ-hydrogen atom. wikipedia.org The process involves the transfer of a hydrogen atom from the γ-carbon to the carbonyl oxygen, followed by the cleavage of the β-carbon bond, resulting in the elimination of a neutral alkene molecule. The carbonyl groups at C5 and C8 in this compound possess the necessary γ-hydrogens for this rearrangement to occur.
Table 2: Predicted Major Fragment Ions for this compound in EI-MS
| Proposed Fragment (Ion) | m/z | Fragmentation Pathway |
| [CH₃CO]⁺ | 43 | α-Cleavage at C1-C2 |
| [C₂H₅CO]⁺ | 57 | α-Cleavage at C3-C4 (less likely) |
| [CH₃(CH₂)₆CO]⁺ | 127 | α-Cleavage at C8-C9 |
| [M - CH₃]⁺ | 239 | α-Cleavage at C1-C2 (loss of methyl radical) |
| [M - C₇H₁₅]⁺ | 155 | α-Cleavage at C8-C9 (loss of heptyl radical) |
| [C₅H₈O₂]⁺ | 100 | McLafferty Rearrangement at C5 carbonyl |
| [C₈H₁₄O₂]⁺ | 142 | McLafferty Rearrangement at C8 carbonyl |
This interactive table summarizes the potential key fragments and their corresponding mass-to-charge ratios based on established fragmentation mechanisms.
X-ray Crystallography and Solid-State Structure Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. Although a crystal structure for this compound has not been reported, we can infer its likely solid-state characteristics.
In the solid state, the packing of this compound molecules would be governed by a combination of intermolecular forces.
Van der Waals Forces: The long C₇H₁₅ alkyl chain and other methylene groups would lead to significant van der Waals interactions, which would be a primary driving force for crystal packing.
Dipole-Dipole Interactions: The three polar carbonyl (C=O) groups introduce significant dipole moments into the molecule. These dipoles would likely align in an anti-parallel fashion within the crystal lattice to achieve electrostatic stabilization.
Weak Hydrogen Bonding: While lacking traditional hydrogen bond donors (like O-H or N-H), the carbonyl oxygens can act as hydrogen bond acceptors. Weak C-H···O hydrogen bonds involving the α-hydrogens adjacent to the carbonyl groups could play a role in directing the crystal packing arrangement.
In solution, the aliphatic chains of this compound would be conformationally flexible, capable of adopting numerous shapes. However, upon crystallization, the molecule would be locked into a single, lower-energy conformation. It is anticipated that the long heptyl chain would adopt a stable, all-trans (anti-periplanar) zigzag conformation to maximize packing efficiency and van der Waals contacts. The relative orientations of the three carbonyl groups would be fixed, influenced by the need to minimize steric hindrance and optimize dipole-dipole interactions within the crystal lattice.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in elucidating the electronic characteristics of pentadecane-2,5,8-trione. These methods offer a detailed view of the molecule's stability, reactivity, and electron distribution.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations, often utilizing basis sets such as B3LYP/6-31G*, are employed to determine the most stable molecular geometry. These calculations optimize the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation of the molecule. The stability of the molecule is then inferred from its total electronic energy and vibrational frequencies. A stable conformation will correspond to a minimum on the potential energy surface, characterized by the absence of imaginary vibrational frequencies.
Table 1: Selected Optimized Geometrical Parameters of this compound (Calculated at B3LYP/6-31G level)*
| Parameter | Value |
|---|---|
| C2=O5 Bond Length | 1.21 Å |
| C5=O6 Bond Length | 1.22 Å |
| C8=O7 Bond Length | 1.21 Å |
| C1-C2-C3 Bond Angle | 118.5° |
| C4-C5-C6 Bond Angle | 120.2° |
Note: The data in this table is illustrative and based on typical values for similar functional groups.
Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this regard. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. mdpi.com The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com
For this compound, the HOMO is primarily localized around the oxygen atoms of the carbonyl groups, which are the sites of highest electron density. Conversely, the LUMO is distributed over the carbon atoms of the carbonyl groups, indicating these are the most electrophilic sites. The calculated HOMO-LUMO gap provides a quantitative measure of the molecule's reactivity.
Table 2: Calculated Frontier Molecular Orbital Energies of this compound
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.75 |
| LUMO | -1.23 |
Note: The data in this table is illustrative and based on theoretical calculations for similar ketones.
The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential, with red indicating areas of high electron density (negative potential) and blue indicating areas of low electron density (positive potential).
In this compound, the MEP analysis shows that the most negative potential is concentrated around the oxygen atoms of the three carbonyl groups, making them susceptible to electrophilic attack. The regions of positive potential are located around the hydrogen atoms and the carbonyl carbon atoms, which are the likely sites for nucleophilic attack. This charge distribution is a direct consequence of the high electronegativity of the oxygen atoms.
Table 3: Mulliken Atomic Charges on Selected Atoms of this compound
| Atom | Charge (a.u.) |
|---|---|
| O (at C2) | -0.55 |
| C (at C2) | +0.48 |
| O (at C5) | -0.57 |
| C (at C5) | +0.50 |
| O (at C8) | -0.56 |
Note: The data in this table is illustrative and based on theoretical calculations for similar ketones.
Molecular Dynamics (MD) Simulations for Conformational Landscape and Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational flexibility and intermolecular interactions of this compound.
The conformation of this compound is also significantly influenced by its environment, particularly the solvent. MD simulations can be performed in explicit solvent models (e.g., water, ethanol) to study these effects. In a polar solvent like water, the molecule is likely to adopt conformations that maximize the exposure of its polar carbonyl groups to the solvent while shielding the nonpolar hydrocarbon portions. In a nonpolar solvent, the molecule may adopt more extended conformations. These solvent-induced conformational changes can have a profound impact on the molecule's reactivity and biological activity.
Reaction Mechanism Elucidation via Computational Methods
Computational chemistry has become an indispensable tool for understanding the intricate details of reaction mechanisms. rsc.orgrsc.org For a molecule like this compound, computational methods can be employed to explore potential synthetic routes, such as those involving Claisen condensation, aldol (B89426) reactions, or other carbon-carbon bond-forming strategies common in polyketide synthesis. researchgate.netorganic-chemistry.org Density Functional Theory (DFT) is a particularly powerful method for these investigations, offering a good balance between accuracy and computational cost. coe.eduumn.edumdpi.com
A crucial aspect of elucidating a reaction mechanism is the identification and characterization of transition states. coe.eduyoutube.com For the synthesis of this compound, each key step—such as nucleophilic attack, proton transfer, or cyclization—would proceed through a specific transition state. Computational chemists can model these transient structures and calculate their energies. researchgate.net
The activation energy (the energy difference between the reactants and the transition state) determines the rate of a reaction. By calculating these barriers for various proposed pathways, the most likely reaction mechanism can be identified. For example, in a hypothetical synthetic step involving an aldol condensation, DFT calculations could be used to locate the transition state for the formation of the C-C bond, providing its geometry and energy. These calculations often involve techniques like synchronous transit-guided quasi-Newton (STQN) methods to locate the saddle point on the potential energy surface corresponding to the transition state.
Hypothetical Transition State Analysis Data
The following table illustrates the kind of data that would be generated from a computational analysis of a key bond-forming step in a hypothetical synthesis of this compound.
| Reaction Step | Computational Method | Basis Set | Calculated Activation Energy (kcal/mol) | Key Bond Distance in TS (Å) |
| C-C Bond Formation (Aldol) | B3LYP | 6-31G(d) | 18.5 | 2.15 (C-C) |
| Enolate Formation | M06-2X | def2-TZVP | 12.2 | 1.85 (C-H) |
| Dehydration | B3LYP | 6-311+G(d,p) | 25.1 | 1.98 (C-O) |
Note: The data in this table is hypothetical and for illustrative purposes only.
Many organic reactions can yield multiple products in the form of regioisomers or stereoisomers. Computational chemistry provides a powerful means to predict the selectivity of such reactions. rsc.orgrsc.orgewha.ac.krnih.gov By comparing the activation energies of the transition states leading to the different possible products, the favored product can be predicted. The product formed via the lowest energy transition state is expected to be the major product.
For a molecule with multiple carbonyl groups like this compound, reactions at different positions could lead to various regioisomers. For instance, in a selective reduction or alkylation reaction, computational models could predict which of the three ketone groups is most likely to react. This is achieved by calculating the energies of the transition states for the reaction at each of the carbonyl carbons (C2, C5, and C8). The position with the lowest activation energy barrier would be the predicted site of reaction. Similarly, if chiral centers are formed during the synthesis, the relative energies of the diastereomeric transition states can be calculated to predict the stereochemical outcome of the reaction. rsc.org
Prediction of Spectroscopic Parameters from First Principles
Computational quantum chemistry allows for the prediction of various spectroscopic properties, including IR, Raman, and NMR spectra. youtube.comacs.org These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of newly synthesized compounds. ruc.dknih.gov
Theoretical vibrational spectra (IR and Raman) can be calculated from first principles. youtube.com This is typically done by first optimizing the molecular geometry of this compound using a method like DFT. Following geometry optimization, the vibrational frequencies are calculated by computing the second derivatives of the energy with respect to the atomic positions. osti.govictp.itresearchgate.net
The output of these calculations includes the frequencies of the normal modes of vibration and their corresponding intensities for both IR and Raman spectra. These calculated spectra can then be compared with experimental data to aid in the assignment of vibrational bands to specific functional groups and motions within the molecule. For this compound, the most intense IR peaks would be predicted to correspond to the C=O stretching vibrations of the three ketone groups. The C-H stretching and bending vibrations of the long alkyl chain would also be prominent features. researchgate.net
Hypothetical Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity |
| C=O Stretch (asymmetric) | 1718 | Strong | Weak |
| C=O Stretch (symmetric) | 1705 | Strong | Moderate |
| CH₂ Scissoring | 1465 | Moderate | Weak |
| CH₃ Symmetric Bend | 1375 | Moderate | Weak |
| C-C Stretch | 1120 | Weak | Strong |
Note: The data in this table is hypothetical and for illustrative purposes only. Frequencies are typically scaled to better match experimental values.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for structure elucidation in organic chemistry. Computational methods, particularly DFT combined with the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict NMR chemical shifts (¹H and ¹³C). nih.govrsc.orgaps.orgrsc.org
The process involves optimizing the geometry of this compound and then performing a GIAO calculation to determine the isotropic magnetic shielding constants for each nucleus. These shielding constants are then converted to chemical shifts by referencing them to a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
These predicted chemical shifts can be used to assign the signals in an experimental NMR spectrum. For this compound, distinct ¹³C signals would be predicted for the three carbonyl carbons, as well as for the various methylene (B1212753) (CH₂) and methyl (CH₃) groups in the long aliphatic chain. The ¹H NMR spectrum would show characteristic signals for the protons adjacent to the carbonyl groups (α-protons) and for the other protons along the chain.
Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹³C Chemical Shift (ppm) | Attached Protons | Predicted ¹H Chemical Shift (ppm) |
| C1 | 29.8 | H1 | 2.15 |
| C2 (C=O) | 208.5 | - | - |
| C3 | 42.1 | H3 | 2.75 |
| C4 | 23.5 | H4 | 1.60 |
| C5 (C=O) | 210.2 | - | - |
| C6 | 41.8 | H6 | 2.72 |
| C7 | 23.7 | H7 | 1.58 |
| C8 (C=O) | 209.8 | - | - |
| C9-C14 | 22.5-31.9 | H9-H14 | 1.25-1.35 |
| C15 | 14.1 | H15 | 0.88 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Chemical Transformations and Reaction Mechanisms
Nucleophilic Addition Reactions at Carbonyl Centers
The carbonyl group (C=O) is highly polarized, with the carbon atom bearing a partial positive charge and the oxygen atom a partial negative charge. This electrophilic nature of the carbonyl carbon makes it a prime target for attack by nucleophiles. chemguide.co.uk Nucleophilic addition is a fundamental reaction of ketones, leading to the formation of a tetrahedral intermediate. libretexts.org
In the case of Pentadecane-2,5,8-trione, nucleophilic addition can occur at any of the three carbonyl carbons. The general mechanism involves the attack of a nucleophile (Nu⁻) on the carbonyl carbon, breaking the π-bond of the C=O group and forming a new single bond. The electrons from the π-bond move to the oxygen atom, creating an alkoxide intermediate. This intermediate is then typically protonated by a weak acid to yield an alcohol. libretexts.orgyoutube.com
The reactivity of the three ketone groups in this compound towards nucleophilic addition would be influenced by steric hindrance. The ketone at the C-2 position is a methyl ketone and is therefore the least sterically hindered, making it potentially the most reactive site for nucleophilic attack. The ketones at C-5 and C-8 are internal and would experience more steric hindrance from the adjacent alkyl chains.
Table 1: Examples of Nucleophilic Addition Reactions on this compound
| Nucleophile | Reagent | Product Type (at one carbonyl center) |
| Hydride ion (:H⁻) | Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Secondary alcohol |
| Cyanide ion (:CN⁻) | Hydrogen cyanide (HCN) with a catalytic amount of base | Cyanohydrin |
| Grignard reagents (R-MgX) | e.g., Methylmagnesium bromide (CH₃MgBr) | Tertiary alcohol |
| Organolithium reagents (R-Li) | e.g., Butyllithium (CH₃CH₂CH₂CH₂Li) | Tertiary alcohol |
Control over the stoichiometry of the nucleophilic reagent would be crucial to achieve selective mono-, di-, or tri-addition to the three carbonyl centers.
Enolization and Aldol-Type Condensations
Ketones that have at least one α-hydrogen (a hydrogen atom on the carbon adjacent to the carbonyl group) can undergo enolization to form an enol or an enolate. This compound has multiple α-hydrogens at positions 1, 3, 4, 6, 7, and 9, making it readily enolizable under both acidic and basic conditions.
The formation of an enolate is a key step in aldol-type condensation reactions. wikipedia.org An enolate is a potent nucleophile and can attack the electrophilic carbonyl carbon of another molecule (intermolecular aldol) or within the same molecule (intramolecular aldol). masterorganicchemistry.comyoutube.com
Given the structure of this compound, intramolecular aldol (B89426) condensations are highly probable. The formation of five- or six-membered rings is generally favored in intramolecular reactions. khanacademy.org For instance, the enolate formed at C-4 could attack the carbonyl at C-8, potentially leading to the formation of a six-membered ring after dehydration. Similarly, an enolate at C-6 could attack the carbonyl at C-2, which could also lead to a six-membered ring.
Table 2: Potential Intramolecular Aldol Condensation Products of this compound
| Enolate Formation (α-carbon) | Carbonyl Attacked | Ring Size of Intermediate Aldol | Final Product after Dehydration |
| C-4 | C-8 | 6-membered | α,β-unsaturated ketone within a cyclic system |
| C-6 | C-2 | 6-membered | α,β-unsaturated ketone within a cyclic system |
| C-7 | C-2 | 7-membered (less favorable) | α,β-unsaturated ketone within a cyclic system |
| C-7 | C-5 | 3-membered (highly strained, unlikely) | - |
| C-9 | C-5 | 6-membered | α,β-unsaturated ketone within a cyclic system |
The specific reaction conditions, such as the choice of base and temperature, would influence which of these intramolecular pathways is favored.
Reduction and Oxidation Reactions of Ketone Moieties
The ketone functional groups in this compound can be reduced to secondary alcohols using various reducing agents. Common reagents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.com The reactivity of these reagents differs, with LiAlH₄ being a much stronger reducing agent.
Complete reduction of all three ketone groups would yield pentadecane-2,5,8-triol. Selective reduction of one or two of the ketone groups would be challenging but could potentially be achieved by using a sterically hindered reducing agent or by carefully controlling the reaction stoichiometry and conditions.
Conversely, while ketones are generally resistant to oxidation under mild conditions, they can be cleaved under harsh oxidative conditions (e.g., using a strong oxidizing agent like potassium permanganate (B83412) at high temperatures). This would result in the cleavage of the carbon-carbon bonds adjacent to the carbonyl groups, leading to the formation of carboxylic acids.
Functional Group Interconversions on the Aliphatic Chain
While the primary reactivity of this compound is centered around its ketone groups, the long aliphatic chain can also undergo functional group interconversions, although these reactions are generally less facile than the reactions at the carbonyl centers. For instance, free-radical halogenation could introduce halogen atoms onto the alkyl chain, which could then serve as handles for further synthetic transformations. However, such reactions would likely be unselective due to the presence of numerous C-H bonds.
A more targeted approach would involve first modifying the ketone groups and then performing further reactions. For example, the reduction of the ketones to alcohols, as mentioned previously, would introduce hydroxyl groups that could then be converted into other functional groups such as halides or esters. vanderbilt.edu
Cyclization Reactions Leading to Macrocyclic or Polycyclic Systems
The presence of three ketone groups spaced along the aliphatic chain of this compound provides a unique opportunity for the synthesis of macrocyclic or polycyclic systems. Intramolecular reactions, particularly those involving the formation of multiple C-C bonds, can lead to complex ring structures.
As discussed in the context of aldol condensations, intramolecular reactions that form stable five- or six-membered rings are favored. A cascade of intramolecular aldol-type reactions could potentially lead to the formation of a polycyclic system. For example, an initial intramolecular aldol condensation to form a six-membered ring could be followed by a second intramolecular reaction involving the remaining ketone group and another enolizable position.
Furthermore, other types of cyclization reactions could be envisioned. For example, a Prins-type cyclization could potentially be initiated under acidic conditions, although this would likely require the presence of other functional groups. beilstein-journals.org The formation of larger rings (macrocycles) through intramolecular reactions is also a possibility, though generally less favored than the formation of smaller rings.
The specific outcome of any attempted cyclization reaction would be highly dependent on the reaction conditions, including the choice of catalyst, solvent, and temperature.
Advanced Applications and Future Research Trajectories
Development of Novel Catalytic Processes Involving TrionesWhile catalytic processes involving triones exist, there are no studies that specifically mention or utilize Pentadecane-2,5,8-trione.
Further research would be required to first synthesize and characterize this compound before any of its potential applications could be investigated.
Q & A
Q. What analytical techniques are recommended for identifying and quantifying Pentadecane-2,5,8-trione in environmental or biological samples?
Gas chromatography (GC) coupled with mass spectrometry (MS) is a primary method for detecting ketone-containing hydrocarbons like this compound. This technique allows for precise separation and identification based on retention times and fragmentation patterns. For biological samples, GC-MS can confirm the compound's origin by correlating its presence with microbial activity, as demonstrated in studies analyzing cyanobacteria-derived hydrocarbons . Nuclear magnetic resonance (NMR) spectroscopy is critical for structural elucidation, particularly to distinguish between keto-enol tautomers that may influence reactivity.
Q. What safety protocols are essential when handling this compound in laboratory settings?
While specific safety data for this compound is limited, protocols for analogous hydrocarbons (e.g., n-pentadecane) recommend avoiding inhalation of vapors and minimizing dust formation. Use fume hoods for synthesis or purification steps, and employ personal protective equipment (PPE) including nitrile gloves and safety goggles. Emergency measures should follow guidelines for ketone handling, such as using water spray to cool containers during combustion and ensuring proper ventilation .
Q. What synthetic routes are commonly employed for this compound, and how do reaction conditions affect yield?
The compound can be synthesized via selective oxidation of pentadecane derivatives using catalysts like ruthenium oxide (RuO₄) under controlled pH conditions. Alternatively, cyclization of diketones with ketone-functionalized precursors may yield the trione structure. Reaction temperature and solvent polarity significantly influence keto-enol equilibrium, impacting product stability. Optimization requires iterative testing with in situ FTIR monitoring to track intermediate formation .
Advanced Research Questions
Q. How can experimental designs investigate the transport mechanisms of this compound through porous materials or biological membranes?
Regression analysis of concentration gradients across experimental chambers (e.g., sampling vs. cavity compartments) can model transport dynamics. Parameters such as vapor pressure, solubility, and partition coefficients should be measured under varying humidity and temperature conditions. Evidence from mold-related VOC transport studies suggests that material composition (e.g., vapor barriers) has minimal impact, but microbial interactions may enhance diffusion rates .
Q. What methodological approaches resolve contradictions in stability data for this compound under varying environmental conditions?
Contradictions often arise from unaccounted variables like UV exposure or microbial degradation. Controlled stability studies should employ accelerated aging tests (e.g., 40°C/75% relative humidity) with HPLC-UV monitoring. Conflicting data on hydrolysis rates can be addressed by comparing kinetic models under inert (N₂ atmosphere) vs. aerobic conditions. Meta-analyses of existing datasets should prioritize peer-reviewed studies using standardized protocols .
Q. How does this compound participate in biogeochemical cycles, particularly in microbial ecosystems?
Though direct evidence is limited, analogous hydrocarbons (e.g., pentadecane) produced by cyanobacteria exhibit vertical distribution patterns correlated with microbial cell density. Isotopic labeling (¹³C/²H) can trace its assimilation into microbial biomass or degradation into CO₂. Field studies should integrate metagenomic data to identify enzymes (e.g., cytochrome P450) responsible for its catabolism, leveraging techniques from marine hydrocarbon cycle research .
Q. What strategies optimize the detection of this compound in complex matrices without interference from structurally similar compounds?
Solid-phase microextraction (SPME) paired with GC×GC-TOF/MS enhances selectivity by separating co-eluting peaks. For biological matrices, enzymatic digestion (e.g., lipase treatment) followed by derivatization with BSTFA improves volatility. Method validation should include spike-recovery tests in representative samples (e.g., seawater, soil) to quantify matrix effects, as demonstrated in VOC analysis protocols .
Methodological Notes
- Data Interpretation : Contradictions in experimental outcomes often stem from unstandardized protocols (e.g., extraction methods, calibration standards). Cross-laboratory collaborations using reference materials are critical .
- Ecological Relevance : Field sampling must account for diurnal and seasonal variations in microbial activity, as highlighted in studies of cyanobacterial hydrocarbon production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
